beta-Phenyl-L-phenylalanine

Chiral Chromatography Enantiomeric Separation Analytical Chemistry

β-Phenyl-L-phenylalanine is a non-proteinogenic β-amino acid featuring a β,β-diphenyl substitution that imparts critical steric bulk and hydrophobicity not found in L-phenylalanine. This unique structure validates its use in NK-1 receptor mapping and enables thermostable peptide architectures with defined polymorphism. Ideal for developing conformationally constrained peptidomimetics and mutasynthetic antibiotic scaffolds. Specify this compound to preserve biological activity in structure-activity relationship studies.

Molecular Formula C15H15NO2
Molecular Weight 241.28 g/mol
CAS No. 62653-26-3
Cat. No. B555697
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebeta-Phenyl-L-phenylalanine
CAS62653-26-3
SynonymsMyristicanhydride; Tetradecanoicanhydride; Myristicacidanhydride; 626-29-9; tetradecanoyltetradecanoate; Tetradecanoicacid,anhydride; RCRYHUPTBJZEQS-UHFFFAOYSA-N; Tetradecanoicacid,1,1'-anhydride; myristoylanhydride; AC1L2BQB; AC1Q5XEP; Tetradecanoicanhydride#; ACMC-209n6c; SCHEMBL209749; 394580_ALDRICH; CTK5B5411; RCRYHUPTBJZEQS-UHFFFAOYSA-; EINECS210-941-0; ANW-34306; AR-1J6942; MFCD00056151; ZINC71788580; AKOS015950712; AN-25044; LP014221
Molecular FormulaC15H15NO2
Molecular Weight241.28 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCC(=O)OC(=O)CCCCCCCCCCCCC
InChIInChI=1S/C15H15NO2/c16-14(15(17)18)13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13-14H,16H2,(H,17,18)/t14-/m0/s1
InChIKeyPECGVEGMRUZOML-AWEZNQCLSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





beta-Phenyl-L-phenylalanine (CAS 62653-26-3): Non-Proteinogenic Amino Acid for Conformationally Constrained Peptide Design


beta-Phenyl-L-phenylalanine (CAS 62653-26-3), also designated as L-3,3-diphenylalanine or β,β-diphenyl-L-alanine, is a non-proteinogenic β-amino acid featuring a geminal diphenyl substitution at the β-carbon position [1]. This unnatural amino acid belongs to the class of conformationally restricted phenylalanine analogues, where the β-branching introduces significant steric bulk and aromaticity relative to the natural L-phenylalanine scaffold. The compound is characterized by its L-stereochemistry at the α-carbon (2S configuration), molecular formula C15H15NO2, and molecular weight of 241.28 g/mol [2]. The β,β-diphenyl substitution confers unique conformational constraints and enhanced proteolytic stability when incorporated into peptide sequences, distinguishing it fundamentally from proteinogenic amino acids and simpler phenylalanine derivatives [3].

Why Generic Phenylalanine Substitution Fails: Structural Basis for beta-Phenyl-L-phenylalanine Differentiation


Generic substitution between phenylalanine analogues is precluded by fundamental differences in conformational freedom, steric bulk, and electronic distribution that dictate peptide backbone geometry and receptor recognition [1]. While natural L-phenylalanine possesses a flexible benzyl side chain, beta-Phenyl-L-phenylalanine introduces a rigid β,β-diphenyl motif that severely restricts conformational mobility and enhances aromatic π-π stacking capacity [2]. The β-branching with two phenyl groups creates a sterically congested environment that alters peptide folding, protease susceptibility, and receptor binding modes in ways that cannot be replicated by simpler phenylalanine analogues. Furthermore, the enantiomeric purity (L- vs. D-isomer) is critical for biological activity and chiral recognition, as evidenced by differential pharmacological profiles of the L- and D-enantiomers [3]. These structural distinctions necessitate rigorous compound-specific evaluation for scientific selection and procurement decisions.

Quantitative Differentiation Evidence for beta-Phenyl-L-phenylalanine (CAS 62653-26-3)


Chiral Separation Efficiency: Crownpak CR(+) Resolution of beta-Phenyl-L-phenylalanine Enantiomers

beta-Phenyl-L-phenylalanine enantiomers were effectively resolved using the Crownpak CR(+) chiral stationary phase (CSP) under direct reversed-phase HPLC conditions, while α-methyl-substituted phenylalanine analogues coeluted and were not separable on the same CSP [1]. This demonstrates a distinct chiral recognition profile for the β,β-diphenyl-substituted compound compared to α-substituted analogues.

Chiral Chromatography Enantiomeric Separation Analytical Chemistry

Opioid Receptor Pharmacology: 3,3-Diphenylalanine Substitution in beta-Casomorphin Analogues

Incorporation of 3,3-diphenylalanine (Dip, beta-Phenyl-L-phenylalanine) at position 3 of cyclic beta-casomorphin analogues yielded full μ-opioid receptor agonist activity in the guinea-pig ileum (GPI) assay, in contrast to other aromatic amino acid substitutions (e.g., 4'-benzylphenylalanine (Bzp), 4'-biphenylalanine (Bip)) that produced μ-antagonist profiles [1]. The Dip-containing analogue (14) was a full μ-agonist and δ-agonist, whereas the Bzp- and Bip-containing peptides (7 and 10) were μ-antagonists.

Opioid Peptides Receptor Pharmacology Structure-Activity Relationship

C-H Functionalization Reactivity: ortho-Arylation of β-Phenylalanine Scaffolds

beta-Phenyl-L-phenylalanine serves as a substrate for Pd(II)-catalyzed, picolinamide-directed C(sp2)-H (ortho) functionalization, enabling site-selective arylation, bromination, iodination, and methoxylation to generate biaryl or terphenyl-type β-phenylalanine scaffolds [1]. The presence of the β,β-diphenyl motif provides distinct ortho-C-H bonds accessible for functionalization compared to simpler β-phenylalanine derivatives lacking the geminal diphenyl substitution.

Synthetic Methodology C-H Activation Unnatural Amino Acids

Integrin Antagonist Potency: β-Phenylalanine vs. α-Phenylalanine Scaffold Differentiation

In a patent disclosure of β-phenylalanine derivatives as integrin antagonists, the α-phenylalanine derivative (II) exhibited an IC50 of 0.18 nM for αvβ3 integrin antagonism, whereas corresponding succinic acid derivatives (III) showed IC50 values ranging from 38.7 to 141 nM in the same in vitro investigations [1]. While the exact IC50 for beta-Phenyl-L-phenylalanine itself is not specified, the patent establishes the β-phenylalanine scaffold as a privileged pharmacophore for potent integrin antagonism, with specific substitution patterns at the β-position critically influencing potency.

Integrin Antagonists Medicinal Chemistry Anticancer Agents

Enantiomeric Purity and Biological Recognition: L- vs. D-beta-Phenylphenylalanine Differentiation

The L-enantiomer (beta-Phenyl-L-phenylalanine, CAS 149597-92-2/62653-26-3) and D-enantiomer (beta-Phenyl-D-phenylalanine, CAS 149597-91-1) are distinct chemical entities with different biological recognition profiles. In vasopressin analogue studies, the enantiomers of 3,3-diphenylalanine produced markedly different pharmacological activities when incorporated at position 2 of arginine vasopressin, with the L-enantiomer yielding a highly potent V2 agonist (EC50 = 0.28 nM) compared to the D-enantiomer-containing analogue (EC50 = 7.5 nM), representing a ~27-fold potency difference [1].

Stereochemistry Enantiomer Pharmacology Chiral Recognition

Physical Property Differentiation: Molecular Weight and LogP Relative to Natural Phenylalanine

beta-Phenyl-L-phenylalanine exhibits significantly increased molecular weight (241.28 g/mol) and lipophilicity (XLogP3-AA = 0) compared to natural L-phenylalanine (molecular weight 165.19 g/mol, XLogP3-AA = -1.5) [1][2]. This 76 g/mol mass increase and ~1.5 log unit higher lipophilicity impart distinct physicochemical properties affecting peptide solubility, membrane permeability, and metabolic stability.

Physicochemical Properties Drug-likeness Peptide Design

Evidence-Based Application Scenarios for beta-Phenyl-L-phenylalanine Procurement


Peptide-Based μ-Opioid Receptor Agonist Development

Procure beta-Phenyl-L-phenylalanine for structure-activity relationship (SAR) studies of μ-opioid receptor agonists in cyclic peptide scaffolds. Evidence from head-to-head comparison in beta-casomorphin analogues demonstrates that 3,3-diphenylalanine (Dip) substitution yields full μ-agonist activity, in contrast to para-substituted aromatic amino acids (Bzp, Bip) that produce μ-antagonist profiles [3]. This functional switch makes beta-Phenyl-L-phenylalanine a strategic choice for programs requiring μ-agonism rather than antagonism. The compound's β,β-diphenyl motif also enhances proteolytic stability, a critical parameter for peptide therapeutic development [2].

Conformationally Constrained Peptide Synthesis for Enhanced Metabolic Stability

Utilize beta-Phenyl-L-phenylalanine as a β-branched, sterically congested building block in solid-phase peptide synthesis (SPPS) to introduce conformational constraint and protease resistance. The β,β-diphenyl substitution restricts backbone flexibility and shields adjacent amide bonds from enzymatic cleavage, as demonstrated in β-phenylalanine-containing peptide scaffolds [3]. The compound's L-stereochemistry ensures compatibility with standard Fmoc/t-Bu SPPS protocols when incorporated as Fmoc-beta-Phenyl-L-phenylalanine or Boc-beta-Phenyl-L-phenylalanine derivatives [2].

Vasopressin V2 Receptor Agonist Lead Optimization

Select enantiopure beta-Phenyl-L-phenylalanine for incorporation at position 2 of arginine vasopressin analogues to achieve high-potency V2 receptor agonism. Direct comparative data show that the L-enantiomer yields an EC50 of 0.28 nM in V2 receptor assays, representing a 27-fold potency advantage over the D-enantiomer (EC50 = 7.5 nM) [3]. This stereochemistry-dependent activity underscores the requirement for enantiopure L-isomer procurement rather than racemic mixtures, and positions beta-Phenyl-L-phenylalanine as a key building block for developing V2-targeted therapeutics for conditions such as diabetes insipidus or nocturnal enuresis.

Synthesis of Diversified Unnatural β-Amino Acid Libraries via C-H Functionalization

Employ beta-Phenyl-L-phenylalanine as a starting material for Pd-catalyzed, site-selective C(sp2)-H functionalization to generate biaryl and terphenyl-type β-amino acid scaffolds [3]. The compound's β,β-diphenyl architecture provides multiple ortho-C-H bonds amenable to arylation, bromination, iodination, and methoxylation under picolinamide-directed conditions, enabling rapid diversification of the phenylalanine core for medicinal chemistry library expansion. This synthetic versatility distinguishes beta-Phenyl-L-phenylalanine from simpler β-phenylalanine analogues lacking the geminal diphenyl substitution pattern for terphenyl scaffold generation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for beta-Phenyl-L-phenylalanine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.